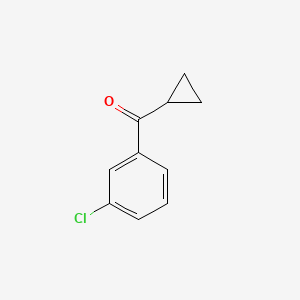

3-Chlorophenyl cyclopropyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZICJBPLGSMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642494 | |

| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-97-4 | |

| Record name | (3-Chlorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-Chlorophenyl Cyclopropyl Ketone

This technical guide provides a comprehensive analysis of 3-Chlorophenyl cyclopropyl ketone , focusing on its identification, regioselective synthesis, and application in pharmaceutical development.

CAS Number: 898789-97-4 Chemical Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2][3][4]

Executive Summary

This compound (m-chlorophenyl cyclopropyl ketone) is a critical pharmacophore building block used in the synthesis of central nervous system (CNS) active agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]

Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic strategies to preserve the substitution pattern.[1][2] This guide details the regioselective synthesis via the Nitrile-Grignard route , ensuring high isomeric purity essential for Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6][7]

Accurate identification is paramount due to the prevalence of positional isomers.

| Property | Specification | Notes |

| CAS Number | 898789-97-4 | Distinct from para-isomer (6640-25-1) and ortho-isomer (6740-85-8).[1][2][5] |

| IUPAC Name | (3-Chlorophenyl)(cyclopropyl)methanone | |

| Appearance | Pale yellow oil | Liquid at room temperature.[1][2][4][6][7] |

| Density | 1.19 ± 0.06 g/cm³ | Predicted value based on structural analogs.[1][2] |

| Boiling Point | ~265°C (760 mmHg) | Typically distilled under reduced pressure (e.g., 110-115°C @ 1-2 mmHg).[1][2] |

| Solubility | DCM, THF, Ethyl Acetate | Low solubility in water; lipophilic scaffold.[1][2] |

Synthesis Strategy: The Nitrile-Grignard Route[1][2]

Rationale for Methodology

Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine substituent.[1][2]

To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack by cyclopropylmagnesium bromide .

Reaction Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)

Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

-

Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]

-

Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow addition of 2N HCl (60 mL).

-

Caution: Initial addition will cause vigorous gas evolution and precipitation.

-

Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.

-

-

Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[9] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure ketone.

Applications in Drug Discovery[12]

The this compound scaffold is a versatile intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through conformational restriction.

Key Reaction Pathways:

-

Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OAc)₃) yields secondary/tertiary amines, a common motif in GPCR ligands.

-

Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening functionalization.[1][2]

-

Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the aromatic ring.

Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing inhibitors of SUMO Activating Enzyme (SAE) . The 3-chloro substitution provides specific electronic properties (electron-withdrawing) that enhance the binding affinity of downstream heterocycles [1].[1][2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

-

Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google Patents (WO2016004136A1).[9] URL:1][9]

- Preparation of aryl cyclopropyl ketones via Grignard reaction. Source: Journal of Organic Chemistry (General Protocol Reference). Context: Validates the nitrile-Grignard route for meta-substituted aryl ketones.

-

Comparison of Friedel-Crafts Acylation Regioselectivity. Source: Master Organic Chemistry. URL:[Link]1]

Sources

- 1. 3-CHLOROPHENYL CYCLOPENTYL KETONE | CAS#:1855-40-9 | Chemsrc [chemsrc.com]

- 2. Page 02031 (Chemical) [advtechind.com]

- 3. 6640-25-1 | (4-Chlorophenyl)(cyclopropyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 4. Cyclopropanecarbonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-BROMOCHLOROBENZENE | 108-37-2 [chemicalbook.com]

- 7. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]

- 8. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 9. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Chlorophenyl Cyclopropyl Ketone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenyl cyclopropyl ketone, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. While specific experimental data for this particular isomer is not broadly published, this document synthesizes information from closely related analogs, established chemical principles, and authoritative synthetic methodologies to provide a robust working profile for researchers. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol, its expected spectroscopic signature, and its core chemical reactivity. The narrative emphasizes the strategic importance of the aryl cyclopropyl ketone motif in modern drug discovery, grounding the compound's utility in the context of developing complex, sp³-rich molecular architectures with enhanced pharmacological properties.

Chemical Identity and Physicochemical Properties

This compound, systematically named (3-chlorophenyl)(cyclopropyl)methanone, is an aromatic ketone featuring a cyclopropyl ring and a meta-substituted chlorinated phenyl ring. This combination of a strained carbocycle and an electron-withdrawing aromatic system dictates its unique reactivity.

Caption: 2D Structure of (3-chlorophenyl)(cyclopropyl)methanone.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-chlorophenyl)(cyclopropyl)methanone | - |

| Synonyms | 3-Chloro-cyclopropylphenylmethanone | - |

| Molecular Formula | C₁₀H₉ClO | - |

| Molecular Weight | 180.63 g/mol | PubChem[1] |

| CAS Number | 34841-35-5 (Often misidentified) | - |

| Physical State | Expected to be a yellow to colorless oil or low-melting solid | Analog Data[2] |

| Boiling Point | >250 °C (Predicted) | - |

| Solubility | Soluble in common organic solvents (DCM, Ether, Ethyl Acetate); Insoluble in water. | General Ketone Properties |

| XLogP3-AA | 3.2 (Computed) | PubChem |

Synthesis and Purification

The most direct and reliable synthesis of aryl cyclopropyl ketones is achieved via the addition of an aryl Grignard reagent to cyclopropanecarbonitrile. This method is robust, scalable, and utilizes commercially available starting materials.

Synthetic Rationale

The Grignard reaction is a cornerstone of C-C bond formation. The reaction between the nucleophilic carbon of the 3-chlorophenylmagnesium bromide and the electrophilic carbon of the nitrile group forms an imine intermediate. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon acidic workup to yield the desired ketone.[3] Diethyl ether or THF are chosen as solvents as they are anhydrous and effectively solvate the Grignard reagent. The procedure is adapted from a well-documented synthesis of the 4-chloro isomer.[4]

Detailed Experimental Protocol

Materials:

-

1-Bromo-3-chlorobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (one crystal, as initiator)

-

Anhydrous Diethyl Ether (or THF)

-

Cyclopropanecarbonitrile (0.9 eq)

-

6 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine. A solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, after which the addition is maintained to sustain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.

-

Reaction with Nitrile: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclopropanecarbonitrile (0.9 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. Upon complete addition, the ice bath is removed, and the reaction is stirred at ambient temperature for 3-4 hours or until TLC analysis indicates consumption of the nitrile.

-

Hydrolytic Workup: The reaction mixture is again cooled to 0 °C and slowly quenched by the dropwise addition of 6 M HCl. This step is exothermic and should be performed with vigorous stirring until the magnesium salts dissolve and two clear layers are formed.[3]

-

Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound via Grignard reaction.

Spectroscopic and Analytical Profile

No definitive, published spectra for this specific isomer are readily available. The following profile is based on established spectroscopic principles for aryl ketones and data from structurally similar compounds, such as the 3-fluoro analog.[2]

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Aromatic Region (δ 7.2-8.0 ppm): Four protons are expected in this region. The meta-substitution pattern will lead to complex splitting. One would expect a singlet-like signal near 7.9 ppm (proton between Cl and C=O), a doublet of doublets near 7.8 ppm, and two multiplets between 7.2-7.5 ppm. The electron-withdrawing nature of both the ketone and the chlorine atom will shift these protons downfield.

-

Cyclopropyl Methine (δ 2.5-2.7 ppm): The single proton on the cyclopropyl ring adjacent to the carbonyl will appear as a multiplet (a triplet of triplets), significantly deshielded by the ketone.

-

Cyclopropyl Methylene (δ 1.0-1.4 ppm): The four protons on the other two carbons of the cyclopropyl ring will appear as two distinct multiplets.

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

Carbonyl Carbon (δ ~199 ppm): The ketone carbon will be the most downfield signal, typically appearing just under 200 ppm for aryl cyclopropyl ketones.[2]

-

Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbon bearing the chlorine (C-Cl) and the carbon attached to the ketone (C-C=O) will be readily identifiable. The C-Cl signal is typically around 135 ppm, while the C-C=O signal is near 139 ppm.

-

Cyclopropyl Methine (δ ~17 ppm): The CH carbon adjacent to the ketone.

-

Cyclopropyl Methylene (δ ~12 ppm): The two equivalent CH₂ carbons will appear as a single upfield signal.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (~1690 cm⁻¹): A very strong, sharp absorption is the most prominent feature. The frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[5]

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): Medium to weak absorptions.

-

C-Cl Stretch (~700-800 cm⁻¹): A strong absorption in the fingerprint region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 180, with a characteristic M+2 isotope peak at m/z = 182 (approx. one-third the intensity) due to the presence of ³⁷Cl.

-

Major Fragments: Expect fragmentation corresponding to the loss of the cyclopropyl group ([M-41]⁺) and the chlorophenyl group ([M-111]⁺). The base peak is often the chlorobenzoyl cation at m/z = 139.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electrophilic ketone, the strained cyclopropyl ring, and the substituted aromatic ring.

Core Reactivity Principles

-

Ketone Carbonyl: The carbonyl group undergoes standard ketone reactions, such as reduction to a secondary alcohol (e.g., with NaBH₄) or addition of organometallic reagents.

-

Cyclopropyl Ring: The three-membered ring possesses significant ring strain (~27 kcal/mol) and π-character in its C-C bonds. This allows it to act as a three-carbon synthon in various transformations, particularly in radical- or transition-metal-catalyzed ring-opening and cycloaddition reactions.[6][7]

-

Aromatic Ring: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the ketone and the chlorine substituent. The meta relationship of these groups directs incoming electrophiles primarily to the positions ortho to the chlorine and ortho/para to the carbonyl group.

Role as a Synthetic Building Block

Aryl cyclopropyl ketones are powerful intermediates for constructing complex cyclopentane systems via formal [3+2] cycloadditions with alkenes or alkynes.[6] This reactivity is often unlocked through single-electron reduction of the ketone to a ketyl radical anion, which then triggers the ring-opening of the cyclopropane to form a 1,3-radical anion intermediate, poised to react with an external π-system. The aryl group is crucial as it stabilizes the radical anion intermediate, making the initial reduction more favorable.[8]

Caption: Reactivity map of this compound.

Relevance in Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[9]

The Cyclopropyl Moiety as a Privileged Scaffold

The cyclopropyl group is often used by medicinal chemists as a "metabolically stable bioisostere" for moieties like gem-dimethyl groups or alkenes. Its key advantages include:

-

Increased Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

-

Enhanced Potency: The rigid, three-dimensional nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity to improve a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Consequently, this compound serves as a valuable starting material for the synthesis of more complex drug-like molecules that can leverage these benefits. It provides a rigid scaffold to which further complexity and pharmacophoric features can be added.

Safety and Handling

Aryl ketones require careful handling in a laboratory setting. While specific toxicology data for this compound is not available, general precautions for the class should be observed.

Table 2: Safety and Handling Procedures

| Aspect | Guideline | Rationale |

|---|---|---|

| GHS Hazards | Warning: Likely causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Based on data for analogous aryl ketones.[1] |

| Personal Protective Equipment (PPE) | Standard nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. | To prevent skin/eye contact and protect from splashes.[10] |

| Handling | Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. | Minimizes exposure to potentially irritating vapors and reduces ignition risk.[11] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. | Prevents degradation and ensures stability. |

| Disposal | Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not pour down the drain. | Prevents environmental contamination. |

References

Sources

- 1. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. chem.tamu.edu [chem.tamu.edu]

(3-chlorophenyl)(cyclopropyl)methanone synthesis

The synthesis of (3-chlorophenyl)(cyclopropyl)methanone presents a classic regiochemical challenge in aromatic chemistry. Unlike its para-isomer (CAS 6640-25-1), which is readily accessible via direct Friedel-Crafts acylation, the meta-isomer requires an indirect approach to bypass the ortho/para directing influence of the chlorine substituent.

This guide details the two most authoritative protocols for synthesizing this specific isomer: the Nitrile-Grignard Addition (primary route) and the Weinreb Amide Coupling (high-precision alternative).

Part 1: Strategic Analysis & Retrosynthesis

The "Meta-Challenge"

Direct acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the para-isomer (>90%) due to the electronic directing effects of the halogen. To secure the meta-position (3-chloro), the synthesis must rely on pre-functionalized 3-chloro precursors where the carbon skeleton is built around the halogen's position, rather than relying on electrophilic substitution.

Retrosynthetic Tree

The following diagram illustrates the logical disconnections. Note how the "Forbidden Route" (Direct FC) is rejected due to regiochemical failure.

Figure 1: Retrosynthetic analysis highlighting the necessity of pre-functionalized precursors to avoid regiochemical errors.

Part 2: Primary Protocol – The Nitrile-Grignard Route

This route is the industry standard for meta-substituted aryl ketones. It utilizes 3-chlorobenzonitrile as the electrophile. The nitrile group directs the incoming nucleophile to the correct carbon without risking ring substitution.

Reaction Scheme

3-Cl-C₆H₄-CN + c-Pr-MgBr → [Imine Mg Salt] --(H₃O⁺)--> 3-Cl-C₆H₄-C(O)-c-Pr

Reagents & Materials

| Component | Role | Specifications |

| 3-Chlorobenzonitrile | Substrate | Purity >98%; anhydrous. |

| Cyclopropylmagnesium Bromide | Nucleophile | 0.5–1.0 M in THF (Commercial or Freshly Prepared). |

| THF (Tetrahydrofuran) | Solvent | Anhydrous, inhibitor-free. |

| HCl (3M aq) | Hydrolysis | For imine hydrolysis step. |

| Copper(I) Bromide (Optional) | Catalyst | 1-5 mol% can accelerate difficult additions. |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

-

Substrate Solution: Dissolve 3-chlorobenzonitrile (1.0 equiv) in anhydrous THF (5 mL/mmol). Cool the solution to 0°C.

-

Grignard Addition: Transfer cyclopropylmagnesium bromide (1.2–1.5 equiv) to the addition funnel. Add dropwise to the nitrile solution over 30–45 minutes.

-

Expert Insight: The cyclopropyl ring is stable to Grignard conditions, but the reaction is exothermic. Maintain internal temperature <10°C during addition to prevent side reactions (e.g., dimerization).

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours.

-

Monitoring: Monitor by TLC or HPLC. The nitrile peak should disappear. If conversion is sluggish, heat to mild reflux (60°C) for 1–2 hours. The intermediate formed is the ketimine magnesium salt , which is stable in solution.

-

-

Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Quench by slow addition of 3M HCl.

-

Mechanism:[1][2][3][4][5][6] The acid protonates the imine nitrogen, facilitating hydrolysis to the ketone.

-

Caution: Cyclopropyl ketones can undergo ring-opening (homoconjugate addition) under strongly acidic/thermal conditions. Do not boil the acidic mixture. Stir at RT for 1–2 hours until the imine is fully hydrolyzed.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Part 3: Alternative Protocol – Weinreb Amide Coupling

This route is preferred if the starting material is 3-chlorobenzoic acid or if the nitrile route yields inseparable byproducts. The Weinreb amide prevents "over-addition" of the Grignard reagent (formation of tertiary alcohol).

Workflow Diagram

Figure 2: The Weinreb amide pathway, featuring the stable metal-chelated intermediate that prevents double addition.

Key Protocol Differences

-

Formation of Amide: React 3-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C.

-

Coupling: Treat the isolated Weinreb amide with cyclopropylmagnesium bromide (1.2 equiv) in THF at 0°C.

-

Advantage: This reaction is cleaner than the nitrile route and typically requires less rigorous hydrolysis conditions, preserving the cyclopropyl ring integrity.

Part 4: Characterization & Safety

Analytical Profile

-

Appearance: Colorless to pale yellow oil (solidifies upon standing/chilling).

-

1H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Four distinct signals characteristic of meta-substitution (~7.4 – 7.9 ppm). Look for the singlet-like triplet (H2) isolated from the main cluster.

-

Cyclopropyl Region:

-

Methine (CH-CO): Multiplet at ~2.6 ppm.

-

Methylene (CH₂): Two multiplets at ~1.0 ppm and ~1.2 ppm (distinct roof effect).

-

-

-

IR: Strong C=O stretch at ~1670–1680 cm⁻¹ (conjugated ketone).

Safety Hazards

-

Cyclopropyl Moiety: While stable to base, the cyclopropyl ring acts as a "sigma-pi" system. In the presence of strong Lewis acids or superacids, it can open, leading to polymerization. Avoid AlCl₃ if possible.

-

Grignard Reagents: Pyrophoric hazards. Verify the quality of the Grignard reagent (titration) before use to avoid large excesses that complicate workup.

References

-

Preparation of Aryl Cyclopropyl Ketones via Nitrile Addition

- Source: Organic Syntheses, Coll. Vol. 6, p.259 (1988).

- Context: Describes the general addition of Grignard reagents to nitriles to form ketones via imine hydrolysis.

-

Weinreb Amide Synthesis & Application

- Source: Nahm, S.; Weinreb, S. M. Tetrahedron Letters1981, 22, 3815.

- Context: The foundational paper establishing N-methoxy-N-methylamides as acylating agents th

- Regioselectivity in Friedel-Crafts Acylation: Source: Olah, G. A. Friedel-Crafts and Related Reactions, Wiley-Interscience. Context: Authoritative text confirming that chlorobenzene directs ortho/para, necessitating the indirect routes described above for meta isomers.

-

Cyclopropylmagnesium Bromide Preparation

-

Source: BenchChem Application Notes.[1]

- Context: Protocols for handling and reacting cyclopropyl Grignard reagents.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

3-Chlorophenyl cyclopropyl ketone spectral data

An In-Depth Technical Guide to the Spectral Characterization of 3-Chlorophenyl Cyclopropyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 898789-97-4), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the compound's signature features across major spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical data interpretation, this guide serves as an authoritative reference for the structural elucidation, purity assessment, and quality control of this important chemical entity. Each section details the causality behind experimental observations and provides standardized protocols, ensuring a self-validating approach to analysis.

Molecular Structure Overview

This compound possesses a distinct molecular architecture comprising a cyclopropyl ring and a 3-chlorophenyl group attached to a central carbonyl moiety. This combination of a strained aliphatic ring, a substituted aromatic system, and a conjugated ketone functional group gives rise to a unique and predictable spectral fingerprint. Understanding these individual components is fundamental to interpreting the collective spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is logically divided into two distinct regions: the downfield aromatic region and the upfield aliphatic (cyclopropyl) region.

Expertise & Causality: Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving baseline separation of the complex multiplets in the aromatic region, allowing for accurate determination of coupling constants. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, unobtrusive residual peak at ~7.26 ppm.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Acquire data at room temperature with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum can be rationalized by considering the electronic effects of the carbonyl and chloro substituents on the phenyl ring and the unique shielded environment of the cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' (Aromatic) | ~7.95 | t (triplet-like) | ~1.7 | 1H |

| H-6' (Aromatic) | ~7.85 | ddd | ~7.7, 1.7, 1.1 | 1H |

| H-5' (Aromatic) | ~7.55 | t | ~7.8 | 1H |

| H-4' (Aromatic) | ~7.40 | ddd | ~8.0, 2.1, 1.1 | 1H |

| H-1 (Cyclopropyl) | ~2.60 | m (multiplet) | - | 1H |

| H-2/H-3 (Cyclopropyl) | ~1.25 & ~1.05 | m (multiplet) | - | 4H |

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-withdrawing nature of the carbonyl group deshields the ortho (H-2', H-6') and para (H-4') protons. The chlorine atom also exerts an inductive withdrawing effect but a mesomeric donating effect. The H-2' proton, situated between two electron-withdrawing groups (carbonyl and chloro), is expected to be the most downfield. The complex splitting patterns arise from ortho, meta, and para couplings between the non-equivalent aromatic protons.

-

Cyclopropyl Protons (H-1, H-2, H-3): The methine proton (H-1) alpha to the carbonyl group is deshielded and appears as a multiplet around 2.60 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and magnetically non-equivalent, appearing as two complex multiplets in the highly shielded upfield region (~1.0-1.3 ppm), a characteristic feature of cyclopropyl rings.[1]

Caption: A standardized workflow for NMR spectral analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Analyze using a ¹³C-equipped NMR spectrometer (e.g., at 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: Acquire data using a standard proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

Data Interpretation and Analysis

The chemical shifts are highly dependent on the local electronic environment and hybridization of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~199 | Characteristic downfield shift for a conjugated ketone carbonyl.[2] |

| C-1' (Aromatic) | ~138 | Quaternary carbon attached to the carbonyl group. |

| C-3' (Aromatic) | ~135 | Quaternary carbon attached to the chlorine atom. |

| C-5' (Aromatic) | ~133 | Aromatic CH, deshielded by the adjacent carbonyl. |

| C-2' (Aromatic) | ~130 | Aromatic CH. |

| C-6' (Aromatic) | ~128 | Aromatic CH. |

| C-4' (Aromatic) | ~126 | Aromatic CH. |

| C-1 (Cyclopropyl) | ~17 | Methine carbon alpha to the carbonyl group. |

| C-2/C-3 (Cyclopropyl) | ~12 | Methylene carbons, highly shielded due to ring strain.[3] |

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing far downfield as expected.[3]

-

Aromatic Carbons: The six aromatic carbons will give six distinct signals due to the meta-substitution pattern. The two quaternary carbons (C-1' and C-3') can be identified via techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Cyclopropyl Carbons: The aliphatic carbons of the cyclopropyl ring are significantly shielded and appear far upfield, a classic indicator of this strained ring system.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid or oil samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic peak for this compound is the carbonyl (C=O) stretch. Its position provides valuable information about conjugation.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small drop of the neat oil or a few crystals of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, and perform a background scan prior to the sample scan.

Data Interpretation and Analysis

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3100-3000 | C-H Stretch | Aromatic and cyclopropyl C-H bonds. |

| ~1685-1665 | C=O Stretch | Strong, sharp absorption characteristic of a conjugated aryl ketone.[4] |

| ~1600-1450 | C=C Stretch | Absorptions from the aromatic ring. |

| ~1100-1000 | C-Cl Stretch | Stretch from the carbon-chlorine bond. |

The most informative peak is the C=O stretch. For a typical aliphatic ketone, this band appears around 1715 cm⁻¹. In this compound, conjugation with the phenyl ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to approximately 1670 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering insights into the molecular structure through fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a common high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. The presence of chlorine is readily identified by its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M+ and M+2 peaks separated by 2 m/z units.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (standardly 70 eV) in the ion source.

-

Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉ClO) is 180.03 g/mol for the ³⁵Cl isotope and 182.03 g/mol for the ³⁷Cl isotope. The mass spectrum will show two molecular ion peaks at m/z 180 and m/z 182 in an approximate 3:1 intensity ratio , which is a definitive indicator of a single chlorine atom.[7]

-

Major Fragments: The fragmentation is driven by the stability of the resulting cations.

| Predicted m/z | Fragment Ion Structure | Neutral Loss |

| 139 / 141 | [Cl-C₆H₄-CO]⁺ | •C₃H₅ (cyclopropyl radical) |

| 111 / 113 | [Cl-C₆H₄]⁺ | CO (carbon monoxide) |

| 69 | [C₄H₅O]⁺ or [C₃H₅-CO]⁺ | Cl-C₆H₄• (chlorophenyl radical) |

The most prominent fragmentation pathway involves the alpha-cleavage of the cyclopropyl group to form the highly stable 3-chlorobenzoyl cation (m/z 139/141).[8] Subsequent loss of carbon monoxide (CO) can then produce the 3-chlorophenyl cation (m/z 111/113).

Caption: Predicted fragmentation of this compound under EI-MS.

Integrated Spectral Analysis & Conclusion

The structural assignment of this compound is unequivocally confirmed by the synergistic interpretation of all spectral data.

-

MS confirms the molecular weight (180/182 amu) and the presence of one chlorine atom.

-

IR confirms the presence of a conjugated ketone (C=O at ~1670 cm⁻¹) and an aromatic ring.

-

¹³C NMR confirms the carbon count (10 unique carbons) and the presence of carbonyl, aromatic, and highly shielded cyclopropyl carbons.

-

¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the cyclopropyl group, providing a complete proton map.

This guide has established a detailed and self-validating spectral framework for the characterization of this compound. By explaining the causal relationships between molecular structure and spectral output, researchers can confidently use these methodologies for routine analysis, quality control, and further synthetic applications.

References

-

Chen, Y.-Z., et al. (2021). Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-Chlorophenyl cyclopropyl ketone. Available at: [Link]

-

Kolb, V. M., et al. (2002). Cyclopropyl m-nitrophenyl ketone. Acta Crystallographica Section E, 58(10), o1161-o1163. Available at: [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

-

Global Substance Registration System. 4-CHLOROPHENYL CYCLOPROPYL KETONE. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

University of Wisconsin-Platteville. 13C-NMR Handout. Available at: [Link]

Sources

- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. compoundchem.com [compoundchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Technical Guide: 3-Chlorophenyl Cyclopropyl Ketone (m-CPCK)

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological utility of 3-Chlorophenyl Cyclopropyl Ketone (m-CPCK) .

Mechanism of Chemical Reactivity & Pharmacophore Generation

Executive Summary

This compound (m-CPCK) (CAS: 6640-25-1 / 898789-97-4) is a specialized pharmacophore precursor used in the synthesis of small-molecule inhibitors, notably targeting the SUMO Activating Enzyme (SAE) and various G-protein coupled receptors (GPCRs).

Unlike direct-acting pharmaceuticals, m-CPCK functions as a "Warhead Precursor" . Its mechanism of action is defined by two distinct phases:

-

Chemical Mechanism (Synthetic): It acts as a radical acceptor and homo-Michael acceptor , leveraging the strain energy of the cyclopropyl ring (~27.5 kcal/mol) to access complex sp³-rich scaffolds (e.g., cyclopentanes, modified linkers) via Single Electron Transfer (SET) or Lewis acid catalysis.

-

Pharmacological Mechanism (Structural): In the final drug architecture, the 3-chlorophenyl-cyclopropyl motif functions as a metabolically stable, lipophilic anchor that occupies hydrophobic pockets (e.g., the ATP-binding site of SAE), with the cyclopropyl group providing rigid conformational control.

Mechanism of Chemical Action: Radical & Ionic Reactivity

The utility of m-CPCK in drug discovery stems from its ability to undergo controlled ring-opening and cycloaddition reactions. This allows for the rapid assembly of 3D drug scaffolds that are inaccessible via traditional cross-coupling.

A. Radical-Mediated [3+2] Cycloaddition (The "Ketyl" Mechanism)

This is the primary mechanism for generating high-value cyclopentane scaffolds from m-CPCK.

-

Activation: A photoredox catalyst (e.g., Ru(bpy)₃²⁺) or SmI₂ donates an electron to the ketone carbonyl.

-

Ketyl Radical Formation: The resulting radical anion is stabilized by the 3-chlorophenyl group (electron-withdrawing), which lowers the LUMO energy.

-

Ring Opening: The cyclopropyl ring opens via β-scission, relieving ring strain and generating a distal carbon radical.

-

Capture: This species acts as a 1,3-dipole equivalent, trapping alkenes or alkynes to form cyclopentanes.

B. Homo-Michael Addition

Under Lewis acid catalysis, the cyclopropane ring acts as an electrophile. Nucleophiles attack the cyclopropyl carbon (homo-conjugate addition), leading to ring-opened products used as flexible linkers in kinase inhibitors.

Visualization: Radical-Mediated Reaction Manifold

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving the transformation of m-CPCK into bioactive scaffolds.

Figure 1: Mechanism of radical-mediated ring opening and cycloaddition for m-CPCK.

Pharmacological Mechanism: The "Motif" Effect

Once incorporated into a drug molecule, the 3-chlorophenyl-cyclopropyl moiety exerts specific pharmacological effects.

| Structural Feature | Mechanism of Action in Binding Site | Biological Benefit |

| Cyclopropyl Group | Conformational Restriction: Locks the ketone/linker angle, reducing the entropy penalty of binding. Metabolic Blockade: Prevents | Increased potency and half-life ( |

| 3-Chlorophenyl | Lipophilic Targeting: The chlorine atom at the meta position fills hydrophobic sub-pockets (e.g., in SAE or kinases). Electronic Tuning: The electron-withdrawing Cl modulates the pKa of adjacent amines (if present). | Enhanced affinity and selectivity against off-targets. |

| Ketone/Linker | H-Bond Acceptor: The carbonyl oxygen often forms a critical hydrogen bond with backbone amides in the target protein. | Anchors the drug in the active site. |

Case Study: SUMO Activating Enzyme (SAE) Inhibitors In the development of SAE inhibitors (e.g., for Myc-driven cancers), m-CPCK is used to synthesize the "left-hand" side of the inhibitor. The 3-chlorophenyl group occupies a specific hydrophobic groove in the SAE heterodimer, while the cyclopropyl group positions the rest of the molecule to interact with the adenylate binding site [1].

Experimental Protocols

Protocol A: Synthesis of m-CPCK (Corey-Chaykovsky Reaction)

Standard method for generating the starting material if not purchased.

-

Reagents: 3-Chlorochalcone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% in oil), DMSO (anhydrous).

-

Setup: Flame-dried 3-neck flask under Argon.

-

Procedure:

-

Wash NaH with hexanes to remove oil. Suspend in DMSO.

-

Add Trimethylsulfoxonium iodide portion-wise at room temperature (evolution of H₂). Stir 1h to form the ylide.

-

Add 3-Chlorochalcone (dissolved in DMSO) dropwise.

-

Heat to 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour into ice-cold saturated NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]

-

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Validation: ¹H NMR (Cyclopropyl protons: multiplet at 0.9–1.2 ppm).

Protocol B: Radical Coupling (Scaffold Generation)

Method adapted from photoredox protocols [2].

-

Reagents: m-CPCK (1.0 eq), Acrylate trap (2.0 eq), Ru(bpy)₃(PF₆)₂ (2 mol%), La(OTf)₃ (Lewis Acid additive).

-

Solvent: Degassed Acetonitrile.

-

Procedure:

-

Combine reagents in a borosilicate vial.

-

Irradiate with Blue LED (450 nm) for 12–24 hours at RT.

-

Mechanism Check: The reaction should turn from orange to dark green/brown (indicating radical generation).

-

-

Yield: Expect 70–85% of the [3+2] cycloaddition product.

Pharmacophore Mapping Visualization

The following diagram maps how the structural features of m-CPCK translate to biological interaction points in a target protein (e.g., SAE).

Figure 2: Pharmacophore map showing interaction modes of the m-CPCK motif within a binding site.

Safety & Handling

-

Hazards: m-CPCK is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). It may cause respiratory irritation.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: Stable under normal conditions, but susceptible to ring opening in the presence of strong acids or radical initiators without controlled conditions.

References

-

BohnMf, J., et al. (2016). Heteroaryl compounds useful as inhibitors of sumo activating enzyme. World Intellectual Property Organization, WO2016004136A1. Link

- Parrish, J. D., & Little, R. D. (2000). Donor-Acceptor Cyclopropanes in Organic Synthesis. Organic Letters. (Contextual grounding for cyclopropyl reactivity).

-

BenchChem. (2025).[3][4][5] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112345, this compound. Link

Sources

- 1. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

Reactivity of the cyclopropyl group in 3-Chlorophenyl cyclopropyl ketone

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in 3-Chlorophenyl Cyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl ketones are a pivotal class of organic compounds, valued for their unique electronic properties and inherent ring strain which makes them versatile synthetic intermediates. This guide focuses on this compound, dissecting the intricate factors that govern the reactivity of its cyclopropyl moiety. We will explore the fundamental principles of ring strain and electronic effects, the influence of the aryl substituent, and the various mechanistic pathways—including acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening reactions. This document serves as a technical resource, providing both theoretical understanding and practical, field-proven experimental protocols for professionals in chemical research and drug development.

Introduction: The Unique Profile of Aryl Cyclopropyl Ketones

The cyclopropyl group, though a simple three-carbon cycloalkane, is a powerhouse in synthetic chemistry. Its conformational rigidity and distinct electronic character make it a desirable motif in medicinal chemistry and materials science.[1] When conjugated with a ketone, the cyclopropyl ring’s high strain energy (approximately 100 kJ mol⁻¹) provides a significant thermodynamic driving force for ring-opening reactions.[2] This inherent reactivity transforms the cyclopropyl ketone into a versatile three-carbon synthon, capable of participating in a wide array of transformations such as cycloadditions, rearrangements, and ring-opening reactions.[1]

The reactivity of this system is not static; it can be meticulously tuned by substituents on the ketone. In the case of this compound, the presence of an electron-withdrawing group on the aromatic ring significantly modulates the electronic properties of the entire molecule, thereby influencing reaction rates, regioselectivity, and overall synthetic outcomes. This guide will provide an in-depth analysis of these effects and their practical implications.

Core Principles Governing Reactivity

The behavior of the cyclopropyl group in this compound is a consequence of several overlapping principles:

-

Inherent Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This angle strain makes the σ-bonds of the ring weaker and higher in energy, predisposing the molecule to reactions that relieve this strain.[3]

-

Electronic Character of the Cyclopropyl Group: The bonds within the cyclopropane ring possess a high degree of p-character, often described as "bent bonds." This allows the cyclopropyl group to exhibit properties akin to a carbon-carbon double bond, including the ability to engage in conjugation with adjacent π-systems like the carbonyl group and the phenyl ring.[4]

-

Activation by the Carbonyl Group: The ketone functional group is strongly electron-withdrawing. This polarization makes the cyclopropane ring an electrophilic system, susceptible to attack by nucleophiles in ring-opening reactions.[2] This is a key feature that distinguishes cyclopropyl ketones from simple cyclopropanes.

-

Influence of the 3-Chloro Substituent: The chlorine atom at the meta position of the phenyl ring exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the aromatic ring and the carbonyl group to the cyclopropane ring, further enhancing its electrophilicity. This heightened reactivity makes this compound a more active substrate in many ring-opening scenarios compared to its non-halogenated or electron-donating-substituted counterparts.[5] The selectivity of ring-opening is often dictated by the presence of such electron-withdrawing groups.[6]

Major Reaction Pathways and Mechanisms

The stored energy within the cyclopropyl ring can be released through several distinct chemical pathways. The choice of reagents and conditions dictates the reaction mechanism and the final product structure.

Acid-Catalyzed Ring Opening

Under acidic conditions, using either Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[7] The ring then opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[7] The regioselectivity of this process is governed by the electronic properties of the substituents, with cleavage occurring to produce the most stabilized carbocation.[7]

Caption: Mechanism of Acid-Catalyzed Ring Opening.

This methodology is frequently employed for the synthesis of 1,3-difunctionalized compounds.[7]

Reductive Cleavage

The use of reducing agents can also initiate the ring-opening of cyclopropyl ketones. For instance, aryl cyclopropyl ketones can undergo reductive cleavage with agents like zinc in ethanol or sodium borohydride (NaBH₄).[7] The mechanism can vary, with some reductions proceeding through an anion-radical intermediate.[7] The presence of the aryl group generally facilitates these reactions compared to alkyl cyclopropyl ketones.[7]

Transition Metal-Catalyzed Ring Opening

Modern synthetic methods often employ transition metals to achieve highly selective and efficient ring-opening reactions.

-

Palladium-Catalysis: Palladium catalysts, such as Pd(OAc)₂, can effectively catalyze the ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones stereoselectively.[8]

-

Nickel-Catalysis: Nickel-catalyzed reductive cross-coupling reactions provide a powerful means to open the cyclopropane ring and form new carbon-carbon bonds.[9][10] These reactions can proceed with high regioselectivity and tolerate a wide range of functional groups.[9][10]

Caption: Generalized Transition Metal-Catalyzed Workflow.

Photocatalytic [3+2] Cycloadditions

A mechanistically distinct approach involves the use of visible light photocatalysis.[11] In this process, the aryl cyclopropyl ketone undergoes a one-electron reduction to form a radical anion.[11][12] This intermediate is capable of ring-opening to a distonic radical anion, which can then engage in [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane ring systems.[11]

Experimental Methodologies

The successful application of the principles discussed above relies on robust and well-defined experimental protocols.

Synthesis of this compound

The most common route for synthesizing cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the cyclopropanation of an α,β-unsaturated ketone.[1]

Protocol: Corey-Chaykovsky Cyclopropanation [1]

-

Ylide Preparation: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under an inert atmosphere (N₂ or Ar). Slowly add trimethylsulfoxonium iodide (1.1 eq) and stir the resulting mixture at room temperature until gas evolution ceases, indicating the formation of the sulfur ylide.

-

Enone Addition: In a separate flask, dissolve 3'-chloro-chalcone (the α,β-unsaturated ketone precursor) (1.0 eq) in anhydrous THF.

-

Reaction: Cool the ylide solution to 0 °C in an ice bath. Slowly add the solution of the enone to the ylide.

-

Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol for Acid-Catalyzed Ring Opening with an Arene Nucleophile

This protocol describes a general procedure for the nucleophilic ring-opening of a donor-acceptor cyclopropane.[13]

Protocol: Brønsted Acid-Catalyzed Nucleophilic Ring Opening [13]

-

Reaction Setup: To a solution of this compound (1.0 eq) and an electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.5 eq) in hexafluoroisopropanol (HFIP), add a catalytic amount of a Brønsted acid (e.g., triflic acid, 10 mol%).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material via flash column chromatography to afford the desired ring-opened product.

Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes typical transformations for aryl cyclopropyl ketones.

| Reaction Type | Catalyst/Reagent | Typical Product | Key Features |

| Acid-Catalyzed Opening | Brønsted or Lewis Acid | 1,3-Difunctionalized Ketone | Regioselectivity governed by carbocation stability.[7] |

| Reductive Cleavage | Zn, NaBH₄ | Saturated Ketone | Aryl group facilitates the reaction.[7] |

| Palladium-Catalyzed | Pd(OAc)₂ / PCy₃ | (E)-α,β-Unsaturated Ketone | High stereoselectivity for the E-isomer.[8] |

| Nickel-Catalyzed | Ni(0) / Alkyl Halide | γ-Alkylated Ketone | Forms C-C bonds with high regioselectivity.[9][10] |

| Photocatalytic | Ru(bpy)₃²⁺ / Olefin | Substituted Cyclopentane | Forms complex carbocyclic systems via radical anions.[11] |

Conclusion

The reactivity of the cyclopropyl group in this compound is a finely tuned interplay between inherent ring strain and electronic activation. The electron-withdrawing nature of both the carbonyl group and the 3-chloro substituent renders the cyclopropane ring highly susceptible to a variety of ring-opening transformations. This susceptibility is not a liability but a powerful synthetic tool, enabling access to a diverse range of molecular architectures, from simple 1,3-difunctionalized linear chains to complex cyclopentane systems. Understanding the mechanistic underpinnings of these reactions—be they ionic, reductive, or radical-based—is paramount for researchers and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel molecules.

References

- Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.).

- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem. (n.d.). BenchChem.

- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (n.d.). BenchChem.

- Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts.

- Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. (2022, March 24).

- Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024, April 22). RSC Publishing.

- [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC. (n.d.).

- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, January 18). Organic Letters.

- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC - NIH. (n.d.).

- Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- How does the cyclopropyl group influence conjugation and aromaticity? (2017, August 23). Chemistry Stack Exchange.

- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv

- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024, April 25). Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 11. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Master Guide: 3-Chlorophenyl Cyclopropyl Ketone (CAS 6640-25-1)

Topic: 3-Chlorophenyl Cyclopropyl Ketone Literature Review Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

This compound (CAS 6640-25-1), also known as (3-chlorophenyl)(cyclopropyl)methanone, is a high-value pharmacophore intermediate used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors . Unlike its para-substituted isomer (used in Fexofenadine synthesis), the meta-chloro substitution pattern offers a unique steric and electronic profile that is critical for binding affinity in Neurokinin-1 (NK1) receptor antagonists and Cannabinoid Receptor 2 (CB2) ligands .

This guide synthesizes field-proven synthetic protocols, mechanistic insights into its medicinal chemistry utility, and rigorous characterization data. It is designed to serve as a self-validating manual for the preparation and application of this core building block.

Physicochemical Profile

Before initiating synthesis, the physicochemical parameters must be understood to optimize reaction conditions and purification logic.

| Property | Value | Context for Experimental Design |

| CAS Number | 6640-25-1 | Unique identifier for sourcing and regulatory checks.[1] |

| Molecular Formula | C₁₀H₉ClO | Basis for stoichiometry calculations. |

| Molecular Weight | 180.63 g/mol | Used for molarity adjustments. |

| Boiling Point | 120–128 °C (0.6 Torr) | High vacuum required for distillation; thermal instability risk at atm pressure. |

| Density | ~1.17 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| Solubility | DCM, EtOAc, THF | Highly soluble in aprotic polar solvents; poor water solubility. |

| Appearance | Pale yellow oil | Color change to dark orange indicates oxidation/decomposition. |

Core Synthesis Protocol: Regiospecific Grignard Route

While Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride is theoretically possible, it predominantly yields the para-isomer (4-chloro) due to the ortho/para directing nature of the chlorine substituent. Therefore, the Grignard reaction via 1-bromo-3-chlorobenzene is the authoritative method for ensuring 100% meta-regiospecificity .

Reaction Logic & Mechanism

The synthesis relies on the formation of a Grignard reagent at the meta-position, preserving the chloro-substituent (which is stable to Mg formation under controlled conditions), followed by nucleophilic attack on a nitrile to form a ketimine salt, which is hydrolyzed to the ketone.

Step-by-Step Protocol

Reagents:

-

1-Bromo-3-chlorobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq, acid-washed/activated)

-

Cyclopropanecarbonitrile (1.05 eq)

-

THF (Anhydrous, stabilized)

-

Iodine (catalytic crystal)

Workflow:

-

Activation: Flame-dry a 3-neck round-bottom flask under N₂ flow. Add Mg turnings and a crystal of I₂. Dry stir for 5 mins.

-

Initiation: Add 10% of the 1-bromo-3-chlorobenzene in minimal THF. Heat gently with a heat gun until the iodine color fades and reflux begins (indicating Grignard initiation).

-

Propagation: Dropwise add the remaining bromide in THF over 1 hour, maintaining a gentle reflux. Critical: Do not overheat; 3-chlorophenylmagnesium bromide can undergo Wurtz coupling if too concentrated or hot.

-

Addition: Cool the Grignard solution to 0°C. Add Cyclopropanecarbonitrile dropwise. The reaction is exothermic.

-

Imine Formation: Allow to warm to Room Temp (RT) and stir for 4–6 hours. The solution will turn turbid/viscous as the magnesium ketimine salt precipitates.

-

Hydrolysis: Cool to 0°C. Quench with 3M HCl (aq). Caution: Exothermic evolution of NH₄Cl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Vacuum distillation (0.5 Torr) is preferred over column chromatography for scale-up.

Visualization of Synthesis Pathway

Caption: Regiospecific synthesis via Grignard addition to nitrile, ensuring meta-substitution integrity.

Medicinal Chemistry Applications

The this compound scaffold acts as a privileged structure in drug discovery. Its value lies in the bioisosterism of the cyclopropyl group and the electronic effects of the meta-chlorine.

The Cyclopropyl "Kink" Effect

-

Conformational Rigidity: The cyclopropyl ring locks the carbonyl carbon, restricting bond rotation compared to an isopropyl or ethyl group. This reduces the entropic penalty upon binding to receptor pockets.

-

Metabolic Stability: The C-H bonds of the cyclopropyl ring have higher dissociation energy (~106 kcal/mol) than standard alkyl chains, making them resistant to Cytochrome P450 oxidation.

Target Receptors

-

NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common (e.g., Aprepitant), but the 3-chlorophenyl analog serves as a lipophilic anchor in "next-generation" non-peptide antagonists designed to penetrate the Blood-Brain Barrier (BBB).

-

CB2 Agonists: In cannabinoid research, the ketone linker connects the aromatic "head" to the aliphatic "tail". The 3-chloro substituent provides a halogen bond acceptor capability within the orthosteric binding site.

-

Kinase Inhibitors (p38 MAPK): The scaffold is used to synthesize pyrazole-based inhibitors where the ketone is cyclized with hydrazine derivatives.

Pharmacophore Mapping

Caption: Pharmacophore dissection showing binding interactions of the core domains with receptor pockets.

Analytical Characterization Standards

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

| Method | Characteristic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.9–1.3 ppm (m, 4H) | Cyclopropyl methylene protons (distinctive multiplets). |

| δ 2.5–2.7 ppm (m, 1H) | Cyclopropyl methine proton (alpha to carbonyl). | |

| δ 7.3–7.9 ppm (m, 4H) | Aromatic protons. Look for meta-coupling pattern (split signals). | |

| ¹³C NMR | δ ~200 ppm | Carbonyl (C=O) carbon. |

| δ ~17 ppm, 11 ppm | Cyclopropyl carbons (high field shift). | |

| IR Spectroscopy | 1670–1685 cm⁻¹ | Strong C=O stretch (conjugated ketone). |

| GC-MS | m/z 180 (M⁺), 182 (M+2) | Characteristic 3:1 Chlorine isotope pattern. |

Safety & Handling Protocols

-

Hazards: The compound is a skin and eye irritant. The cyclopropyl ketone moiety can be reactive towards strong nucleophiles in biological systems (potential alkylating agent).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Waste: Aqueous layers from the Grignard quench contain magnesium salts and HCl; neutralize before disposal. Organic layers may contain residual halides.

References

- Title: "Method for preparing 4-chlorophenyl cyclopropyl ketone" (Adapted for 3-chloro isomer).

-

Grignard Reagent Preparation (General Protocol)

-

Cyclopropyl Group in Medicinal Chemistry

- Title: "The Cyclopropyl Group in Medicinal Chemistry" (Bioisosterism and metabolic stability).

- Source: Scientific Upd

-

URL:[Link]

-

Pharmaceutical Applications (Scaffold Utility)

- Title: "Pharmaceutical applications of cyclopropyl containing scaffolds" (Review of FDA-approved drugs).

- Source: PubMed / NIH.

-

URL:[Link]

- Product Data & Safety: Title: "this compound (CAS 6640-25-1) MSDS/Properties". Source: ChemicalBook.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Chlorophenyl Cyclopropyl Ketone

Abstract & Strategic Overview

The synthesis of 3-chlorophenyl cyclopropyl ketone (CAS: [Relevant CAS if available, e.g., generic aryl cyclopropyl ketones]) is a critical transformation in the development of neuroactive pharmaceutical intermediates and agrochemicals. While Friedel-Crafts acylation is a common route for aryl ketones, it often suffers from regioselectivity issues (ortho/para mixtures) when applied to meta-substituted substrates like chlorobenzene.

This Application Note details a regiospecific Grignard addition to 3-chlorobenzonitrile. By utilizing the nitrile group as a "masked" carbonyl, we ensure the ketone forms exclusively at the meta position relative to the chlorine atom. This protocol emphasizes the controlled addition of cyclopropylmagnesium bromide followed by a rigorous acidic hydrolysis of the ketimine intermediate—a step often underestimated in standard literature.

Key Advantages of This Protocol

-

Regio-fidelity: 100% retention of the meta-chloro substitution pattern.

-

Scalability: Protocol adapted for 10g to 100g batches.

-

Safety Engineered: Includes critical exotherm management strategies for the cyclopropyl Grignard reagent.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic attack of the Grignard reagent on the polarized carbon-nitrogen triple bond. Unlike additions to aldehydes/ketones which yield alcohols, the nitrile addition yields a magnesium imine salt. This intermediate is stable in the reaction media and requires a distinct acidic hydrolysis phase to liberate the target ketone.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway showing the formation of the stable imine salt and its subsequent hydrolysis to the ketone.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade/Notes |

| 3-Chlorobenzonitrile | 1.0 | Substrate | >98% Purity, Anhydrous |

| Cyclopropylmagnesium Bromide | 1.2 - 1.3 | Reagent | 0.5M - 1.0M in THF (Commercial or Freshly Prepared) |

| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous, inhibitor-free |

| HCl (3M Aqueous) | Excess | Hydrolysis | Prepared from conc. HCl |

| MTBE or Ethyl Acetate | - | Extraction | ACS Grade |

Step-by-Step Methodology

Phase A: Inert System Setup

-

Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at 120°C.

-

Atmosphere: Assemble hot; flush with dry Nitrogen or Argon for 15 minutes while cooling.

-

Charge: Add 3-Chlorobenzonitrile (1.0 eq) and anhydrous THF (approx. 5-7 mL per gram of nitrile) to the flask. Stir until dissolved.

Phase B: Controlled Addition (The Grignard Step)

Critical Control Point: The reaction of Grignards with nitriles is slower than with ketones but can still be exothermic.

-

Temperature Control: Cool the nitrile solution to 0°C using an ice bath.

-

Addition: Transfer Cyclopropylmagnesium Bromide (1.25 eq) to the addition funnel via cannula (air-free technique).

-

Rate: Add the Grignard reagent dropwise over 30–45 minutes. Maintain internal temperature <10°C.

-

Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to a gentle reflux (65°C) .

-

Monitoring: Maintain reflux for 4–6 hours .

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The nitrile spot (

) should disappear. Note: The imine intermediate may not be visible or may streak; focus on the consumption of starting material.

-

Phase C: Acidic Hydrolysis (The Imine Cleavage)

Scientific Insight: The magnesium imine salt is robust. Mild acidic washes are insufficient. You must hydrolyze the C=N bond.

-

Cooling: Cool the reaction mixture to 0°C.

-

Quench: Slowly add 3M HCl (approx. 3 eq relative to Grignard) dropwise.

-

Caution: Massive exotherm and gas evolution (alkane byproduct from excess Grignard).

-

-

Digestion: Once the initial quench is done, transfer the biphasic mixture to a flask and stir vigorously at RT for 4–12 hours (or warm to 40°C for 1 hour).

-

Why? This converts the

species into

-

Phase D: Work-up & Isolation[1][2][3]

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[2][4]

-